molecular formula C17H11BrN4O B402527 3-[(E)-benzylideneamino]-8-bromo-5H-pyrimido[5,4-b]indol-4-one CAS No. 330439-44-6

3-[(E)-benzylideneamino]-8-bromo-5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B402527
CAS No.: 330439-44-6
M. Wt: 367.2g/mol
InChI Key: LBTFJRVESKIMRG-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(E)-benzylideneamino]-8-bromo-5H-pyrimido[5,4-b]indol-4-one is a complex heterocyclic compound that belongs to the indole derivative family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-benzylideneamino]-8-bromo-5H-pyrimido[5,4-b]indol-4-one typically involves multicomponent reactions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach involves the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions are often carried out under reflux conditions using solvents like methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, microwave irradiation, and controlled reaction environments to facilitate the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-benzylideneamino]-8-bromo-5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the bromine and amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-[(E)-benzylideneamino]-8-bromo-5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(E)-benzylideneamino]-8-bromo-5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. It is known to bind with high affinity to multiple receptors, influencing cell signaling pathways and inducing biological effects such as apoptosis, cell cycle arrest, and DNA repair .

Properties

CAS No.

330439-44-6

Molecular Formula

C17H11BrN4O

Molecular Weight

367.2g/mol

IUPAC Name

3-[(E)-benzylideneamino]-8-bromo-5H-pyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C17H11BrN4O/c18-12-6-7-14-13(8-12)15-16(21-14)17(23)22(10-19-15)20-9-11-4-2-1-3-5-11/h1-10,21H/b20-9+

InChI Key

LBTFJRVESKIMRG-AWQFTUOYSA-N

SMILES

C1=CC=C(C=C1)C=NN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)Br

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N2C=NC3=C(C2=O)NC4=C3C=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)C=NN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)Br

Origin of Product

United States

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